4'-Dimethylaminophenylalanine
Overview
Description
4'-Dimethylaminophenylalanine is a non-proteinogenic aromatic amino acid with the molecular formula C11H16N2O2. It is characterized by the presence of a dimethylamino group attached to the phenyl ring of L-phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Dimethylaminophenylalanine can be achieved through several methods. One common approach involves the biotinylation of 4-amino-D-phenylalanine using fluorenylmethyloxycarbonyl (Fmoc) and butyloxycarbonyl (Boc) as protecting groups. This method utilizes coupling reagents like 1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (BOP) to achieve efficient biotinylation .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of Escherichia coli. By introducing genes encoding enzymes such as 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase, E. coli can be engineered to produce this compound from glycerol as the main carbon source .
Chemical Reactions Analysis
Types of Reactions
4'-Dimethylaminophenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group and the phenyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield corresponding quinones, while reduction can produce amines.
Scientific Research Applications
4'-Dimethylaminophenylalanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive peptides and fluorescent amino acids.
Biology: It serves as a probe for studying enzyme mechanisms and protein-protein interactions.
Industry: It is utilized in the production of high-value aromatic compounds and vitamins.
Mechanism of Action
The mechanism of action of 4'-Dimethylaminophenylalanine involves its interaction with specific molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptors. This property is crucial in various biochemical reactions and pathways . Additionally, it can influence the production of neurotransmitters like dopamine and norepinephrine, which are essential for brain function .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A proteinogenic amino acid that serves as a precursor for neurotransmitters like dopamine and norepinephrine.
p-Amino-L-phenylalanine: An intermediate in the biosynthesis of chloramphenicol with applications in metabolic engineering.
4-Methylamino-L-phenylalanine: A derivative with similar structural features but different functional properties.
Uniqueness
4'-Dimethylaminophenylalanine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEYFCOAPFGKLX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173695 | |
Record name | 4'-Dimethylaminophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-95-3 | |
Record name | 4'-Dimethylaminophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Dimethylaminophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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